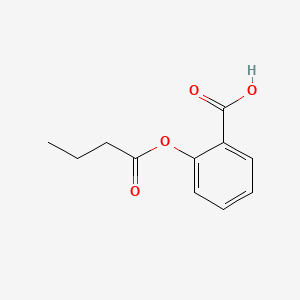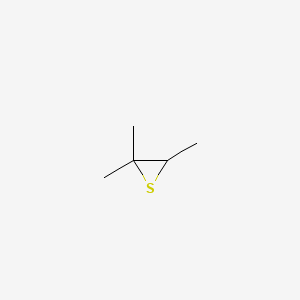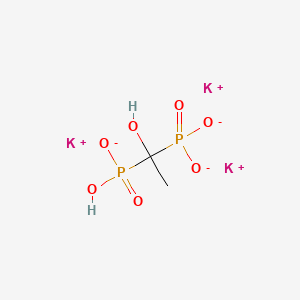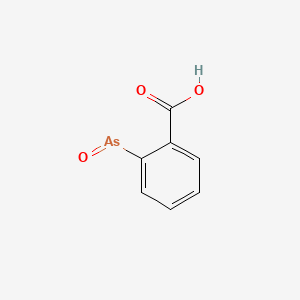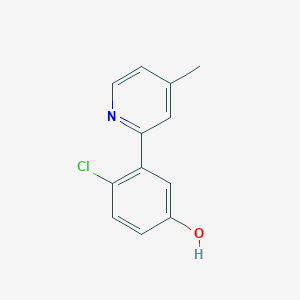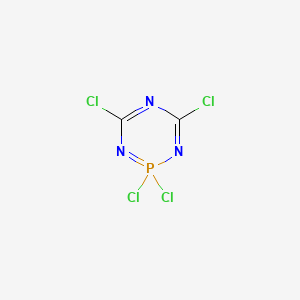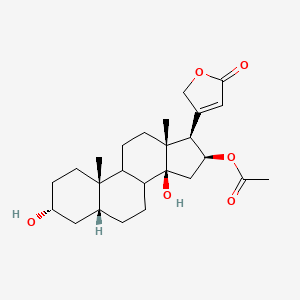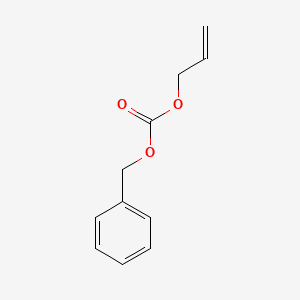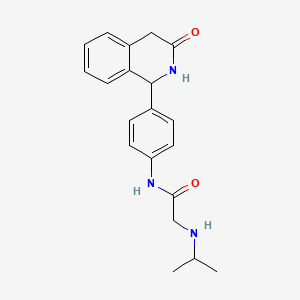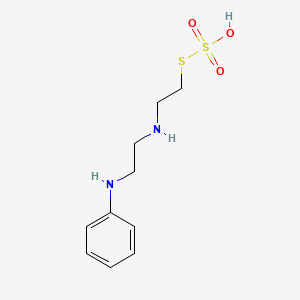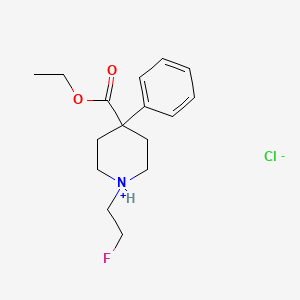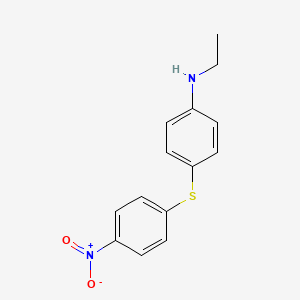
ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- is an organic compound with the molecular formula C14H14N2O2S. It is a derivative of aniline, where the aniline nitrogen is substituted with an ethyl group and a p-nitrophenylthio group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- typically involves the reaction of N-ethyl aniline with p-nitrophenylthiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- can be scaled up by using larger reaction vessels and continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or column chromatography.
Types of Reactions:
Oxidation: ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of protein function. The compound can also act as a nucleophile in various biochemical reactions, forming covalent bonds with electrophilic centers in target molecules.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Methoxyethyl)-p-nitroaniline (MENA)
- N-(2-Acetoxyethyl)-p-nitroaniline (ANA)
Comparison: ANILINE, N-ETHYL-p-((p-NITROPHENYL)THIO)- is unique due to the presence of both an ethyl group and a p-nitrophenylthio group on the aniline nitrogen. This structural feature imparts distinct chemical and biological properties compared to other similar compounds like MENA and ANA. For instance, the presence of the p-nitrophenylthio group can enhance the compound’s reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
5786-51-6 |
|---|---|
Molekularformel |
C14H14N2O2S |
Molekulargewicht |
274.34 g/mol |
IUPAC-Name |
N-ethyl-4-(4-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C14H14N2O2S/c1-2-15-11-3-7-13(8-4-11)19-14-9-5-12(6-10-14)16(17)18/h3-10,15H,2H2,1H3 |
InChI-Schlüssel |
RPGPTHLUEOMMRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=CC=C(C=C1)SC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


